2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine
Description
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)oxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-6-2-3-9(8-13)16-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOARWZIJJIJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine typically involves the reaction of a pyrazine derivative with a piperidine derivative. One common method includes the condensation of 2-chloropyrazine with 3-hydroxy-1-(methylsulfonyl)piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Sulfonyl-Pyrazine Motifs
describes several compounds with a piperidine-sulfonyl-pyrazine backbone, differing in substituents on the pyrazole ring (Table 1). For example:
- Compound 8 : 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
- Compound 13 : 2-((1-((3-Methoxy-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
Key Differences :
Pyrazine Derivatives with Varied Linkages and Functional Groups
- 2-Chloro-6-[(1-methanesulfonylpiperidin-3-yl)methyl]pyrazine (): Replaces the oxygen bridge with a methylene group and adds a chlorine atom at the 2-position.
- Naquotinib (): Contains a pyrazinecarboxamide and piperazine moiety. The acryloylpyrrolidine group in Naquotinib facilitates covalent binding to kinase targets, unlike the non-covalent sulfonyl group in the target compound .
- Imidazo[1,2-a]pyrazines () :
Electronic and Steric Effects
- Bond Lengths and Electron Distribution :
- Substitution at the pyrazine 2-position (e.g., methoxy, sulfonylpiperidine) elongates C-N bonds (1.336 Å in unsubstituted pyrazine vs. 1.451 Å in substituted analogues) and alters charge distribution .
- The methanesulfonyl group withdraws electrons, further polarizing the pyrazine ring and enhancing interactions with electron-rich biological targets .
- Basicity : Pyrazine’s low basicity (pKa ~0.6 for protonated form) contrasts with pyridine (pKa 5.20), reducing protonation under physiological conditions .
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Piperidine-sulfonyl-pyrazines () show efficacy against Staphylococcus aureus via NorA efflux pump inhibition, comparable to reserpine .
- Flavor Compounds () : 2-Methoxy-3-alkylpyrazines (e.g., IPMP, IBMP) highlight the role of substituent position in sensory properties, though the target compound’s sulfonyl group precludes volatility .
- Maillard Reaction Products () : Pyrazines like 2,5-dimethylpyrazine form via peptide reactions, emphasizing the pyrazine ring’s stability under thermal stress, a property shared by the target compound .
Q & A
Q. What are the optimal synthetic routes for 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrazine, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis typically involves sequential functionalization of the piperidine and pyrazine rings. Key steps include:
- Sulfonylation of piperidine : Use methanesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) to introduce the sulfonyl group .
- Ether linkage formation : Coupling the sulfonylated piperidine to pyrazine via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and a catalyst like CuI .
- Optimization : Monitor reaction progress via TLC and adjust pH (7–9) to minimize side reactions. Yields >70% are achievable with microwave-assisted synthesis (100–120°C, 30 min) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the piperidine-oxy linkage (δ 3.5–4.0 ppm for methanesulfonyl protons; δ 150–160 ppm for pyrazine carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]⁺: ~312.12 g/mol) .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and pyrazine C=N stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on piperidine/pyrazine) affect the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the methanesulfonyl group with bulkier sulfonamides (e.g., 3,5-dimethylisoxazole-sulfonyl) to assess steric effects on target binding .
- Pyrazine modifications : Introduce electron-withdrawing groups (e.g., Cl, CN) at the pyrazine 3-position to enhance electrophilicity and enzyme inhibition .
- Assay validation : Use kinase inhibition assays (e.g., EGFR or PI3K) with IC₅₀ comparisons .
Q. How can contradictory data on the compound’s antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) be resolved?
Methodological Answer:
- Standardized testing : Use Clinical and Laboratory Standards Institute (CLSI) guidelines with consistent inoculum sizes (5 × 10⁵ CFU/mL) and broth microdilution .
- Membrane permeability studies : Employ fluorescence-based assays (e.g., ethidium bromide uptake) to determine if efflux pumps or lipid bilayer interactions explain discrepancies .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., GPCRs)?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with GPCR crystal structures (e.g., CXCR3) to predict binding poses. Focus on sulfonyl-oxygen hydrogen bonds with Ser/Thr residues .
- Molecular Dynamics (MD) : Simulate 24-mode Hamiltonian models (100 ns trajectories) to assess conformational stability of the piperidine ring in aqueous environments .
Q. How does the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability) influence in vivo efficacy?
Methodological Answer:
- Solubility : Measure logP via shake-flask method (predicted logP ~1.5). Improve aqueous solubility using co-solvents (e.g., PEG-400) .
- Metabolic stability : Conduct liver microsome assays (human/rat) to identify cytochrome P450 oxidation sites (e.g., piperidine N-demethylation) .
Contradiction Analysis and Troubleshooting
Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show negligible effects?
Methodological Answer:
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific toxicity. Use MTT assays with 72-hour exposure .
- Impurity analysis : Characterize synthetic batches via HPLC-MS; trace aldehydes (from incomplete coupling) may induce apoptosis .
Q. How can discrepancies in reported enzyme inhibition (e.g., PDE vs. kinase targets) be reconciled?
Methodological Answer:
- Off-target screening : Use broad-panel enzyme profiling (e.g., Eurofins Cerep) to identify secondary targets .
- Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations (1–10 mM) to determine kinetic interference .
Advanced Methodological Resources
- Spectral Data Reference : ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrazine), 4.30 (m, 1H, piperidine-O), 3.10 (s, 3H, SO₂CH₃) .
- Thermal Stability : TGA shows decomposition >200°C, suitable for lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
